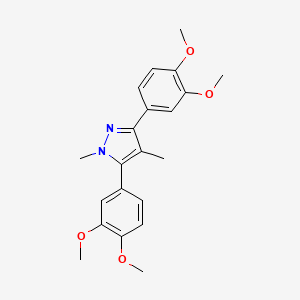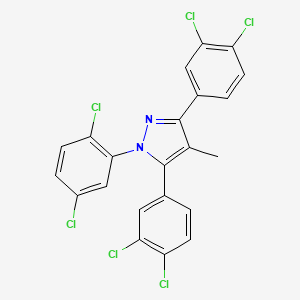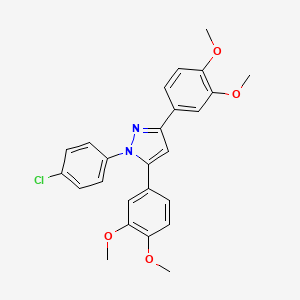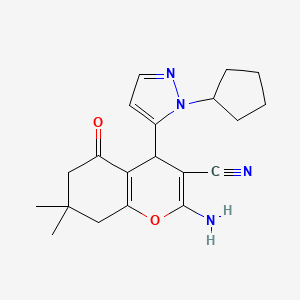![molecular formula C16H12F2O5 B10914482 3-{(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B10914482.png)
3-{(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoyl}-4-hydroxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is a synthetic organic compound characterized by its complex structure, which includes a difluoromethoxyphenyl group, an acryloyl moiety, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE typically involves multiple steps:
Formation of the Acryloyl Intermediate: The acryloyl intermediate can be synthesized by reacting 2-(difluoromethoxy)benzaldehyde with an appropriate acryloyl chloride under basic conditions.
Cyclization: The intermediate is then subjected to cyclization with a suitable diketone or ketoester to form the pyranone ring. This step often requires acidic or basic catalysts and controlled temperatures to ensure the correct formation of the ring structure.
Hydroxylation and Methylation: The final steps involve hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the desired positions on the pyranone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the acryloyl moiety, converting it into saturated derivatives.
Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, 3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new drugs with improved efficacy and selectivity.
Industry
In the materials science field, this compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which 3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethoxyphenyl group can enhance binding affinity and selectivity, while the acryloyl and pyranone moieties can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Shares the pyranone core but lacks the difluoromethoxyphenyl and acryloyl groups.
2-(Difluoromethoxy)benzaldehyde: Contains the difluoromethoxyphenyl group but lacks the pyranone and acryloyl moieties.
Uniqueness
The uniqueness of 3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H12F2O5 |
|---|---|
Molecular Weight |
322.26 g/mol |
IUPAC Name |
3-[(E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C16H12F2O5/c1-9-8-12(20)14(15(21)22-9)11(19)7-6-10-4-2-3-5-13(10)23-16(17)18/h2-8,16,20H,1H3/b7-6+ |
InChI Key |
QBZOTVMBACZJAH-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2OC(F)F)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2OC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10914403.png)
![6-cyclopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914408.png)
![N-(2,2-difluoroethyl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914411.png)
![4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914422.png)

![1-methyl-N-(naphthalen-1-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914435.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914436.png)
![5-(difluoromethyl)-1-(2-methoxyethyl)-7-(naphthalen-1-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914443.png)


![1-methyl-3-{[4-(3-methylbenzyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10914461.png)


![1-ethyl-3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914500.png)
